1-Cyano-3-(1-methylethyl)guanidine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-cyano-2-propan-2-ylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-4(2)9-5(7)8-3-6/h4H,1-2H3,(H3,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUGWSFEPMKUAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C(N)NC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196317 | |
| Record name | 1-Cyano-3-(1-methylethyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
44830-55-9 | |
| Record name | 1-Cyano-3-(1-methylethyl)guanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0044830559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyano-3-(1-methylethyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-CYANO-3-(1-METHYLETHYL)GUANIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DW6SBV5M9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Reaction Chemistry and Mechanistic Investigations of 1 Cyano 3 1 Methylethyl Guanidine
Reactivity of the Cyano Functional Group
The cyano (-C≡N) group is characterized by a triple bond between a carbon and a nitrogen atom. The electronegativity of nitrogen makes the carbon atom electrophilic and susceptible to attack by nucleophiles. fiveable.melibretexts.org This functionality is a key site for various chemical transformations.
The cyano group in cyanoguanidines serves as a crucial electrophilic center for the synthesis of various heterocyclic compounds. While not a classical nucleophilic substitution at the cyano carbon, the addition of nucleophiles across the carbon-nitrogen triple bond is a primary reaction pathway, often leading to cyclization.
From a synthetic perspective, the addition of amines to the cyano group of substituted cyanoguanidines is a fundamental method for preparing N¹, N⁵-disubstituted biguanides. nih.gov The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the cyano group. nih.gov Furthermore, cyanoguanidine can undergo reactions with ortho-substituted anilines, resulting in cyclization and the formation of guanidino-heterocycles. nih.gov In the presence of a strong Brønsted superacid, cyanoguanidine can act as a reagent for the direct Friedel-Crafts carboxamidation of arenes, highlighting the electrophilic nature of the cyano carbon. nih.gov
Another significant reaction is the condensation of cyanoguanidine with compounds containing active methylene (B1212753) groups or with dicarbonyl compounds, which typically results in the formation of pyrimidine (B1678525) derivatives. researchgate.nettubitak.gov.tr These reactions underscore the role of the cyano group as a critical building block in heterocyclic synthesis. For instance, the reaction of cyanoguanidine with 1,3-dicarbonyl compounds in the presence of a base leads to the formation of 2-amino-pyrimidines. tubitak.gov.tr
The hydrolysis of nitriles, including the cyano group in cyanoguanidines, can occur under both acidic and basic conditions to yield amides and subsequently carboxylic acids. libretexts.orgebsco.com The reaction is initiated by the nucleophilic attack of water or a hydroxide (B78521) ion on the electrophilic carbon of the nitrile. libretexts.orglibretexts.org
Specifically for cyanoguanidines, acid-catalyzed hydrolysis has been studied. The process is believed to proceed through a carbodiimide-type mechanism following protonation on the nitrile nitrogen. rsc.org Studies on the acid hydrolysis of cimetidine, a related cyanoguanidine, show that it yields a carbamoylguanidine at room temperature and the corresponding guanidine (B92328) at elevated temperatures, demonstrating the transformation of the cyanoguanidine moiety. sci-hub.senih.gov It is also noted that urea (B33335) and guanylurea (B105422) can be products of the partial hydrolysis of cyanoguanidine. google.com
Reactivity of the Guanidine Core
The guanidine group is one of the strongest organic bases, attributed to the resonance stabilization of its protonated form, the guanidinium (B1211019) ion. nih.gov This high basicity and the nucleophilicity of its nitrogen atoms are central to its reactivity.
Guanidines, including 1-Cyano-3-(1-methylethyl)guanidine, readily participate in condensation reactions with carbonyl compounds, particularly 1,3-dicarbonyl compounds and α,β-unsaturated carbonyls, to form a variety of nitrogen-containing heterocycles. researchgate.net The most common outcome of these reactions is the synthesis of substituted pyrimidines. tubitak.gov.tr
The general reaction involves the nucleophilic attack of the guanidine nitrogens on the carbonyl carbons, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrimidine ring. A wide array of dicarbonyl compounds can be used, leading to a diverse library of pyrimidine derivatives.
| Reactant 1 | Reactant 2 | Product Type | Reference |
| Guanidinium Chloride | 1,3-Diketone (e.g., Acetylacetone) | 2-Amino-4,6-dimethylpyrimidine | tubitak.gov.tr |
| Guanidine | β-Ketoester (e.g., Ethyl Acetoacetate) | 2-Amino-4-methyl-6-pyrimidinone | researchgate.net |
| Cyanoguanidine | Aldehyde/Ketone (e.g., Benzaldehyde) | Substituted Pyrimidine | researchgate.net |
| 2-Benzothiazolyl Guanidine | Diethyl Malonate | Pyrimidine-based 2-aminobenzothiazole | researchgate.net |
This table presents representative examples of condensation reactions involving guanidines and carbonyl compounds.
The isopropyl group attached to the guanidine core of this compound exerts a significant influence on its chemical properties through both electronic and steric effects.
Electronic Effects: Alkyl groups, such as isopropyl, are electron-donating. This inductive effect increases the electron density on the guanidine nitrogens, thereby enhancing the basicity of the molecule compared to unsubstituted guanidine. mdpi.com
Steric Effects: The bulky nature of the isopropyl group creates steric hindrance around the substituted nitrogen atom. This can impede the approach of electrophiles and other reactants. Research has shown that guanidine nitrogen atoms substituted with isopropyl groups can become practically unreactive in certain reactions, such as aza-Michael additions, unless a strong base is utilized to deprotonate a less hindered nitrogen. mdpi.com This steric shielding can influence the regioselectivity of reactions, directing reactions to occur at the less sterically encumbered nitrogen atoms of the guanidine core.
| Property/Reaction | Influence of Isopropyl Group | Observation/Reason | Reference |
| Basicity | Increase | Electron-donating inductive effect enhances the basicity of the guanidine core. | mdpi.com |
| Nucleophilicity | Decrease | Steric hindrance from the bulky isopropyl group can reduce the nucleophilicity of the substituted nitrogen. | mdpi.com |
| Reactivity in Cycloaddition | Reduced Reactivity | Nitrogen atoms with isopropyl substituents were found to be practically unreactive in certain cycloaddition reactions. | mdpi.com |
| Stereoselectivity | Control Element | Steric repulsions involving isopropyl groups can play a key role in controlling the stereochemical outcome of reactions. | rsc.org |
This table summarizes the observed effects of isopropyl substitution on the reactivity of the guanidine functional group.
Exploration of Reaction Mechanisms
The mechanisms of reactions involving this compound are complex and have been investigated using computational methods like Density Functional Theory (DFT).
For condensation reactions with dicarbonyl compounds, the mechanism generally begins with the nucleophilic attack of a guanidine nitrogen atom on one of the electrophilic carbonyl carbons. This is followed by a second intramolecular nucleophilic attack from another guanidine nitrogen onto the second carbonyl group, leading to a cyclic intermediate. The final step is a dehydration (elimination of a water molecule) to yield the stable, aromatic pyrimidine ring. The use of guanidinium salts is often essential, as the corresponding reactions with free amines may not proceed to the cyclocondensation product.
The hydrolysis of the cyano group under acidic conditions is proposed to involve the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by a weak nucleophile like water. libretexts.orgrsc.org This is followed by tautomerization and further hydrolysis to yield the final products.
DFT studies have also been instrumental in understanding how guanidine catalysts function, highlighting the ability of the guanidine structure to simultaneously act as both a proton donor (via its N-H groups) and a proton acceptor (via its imine nitrogen). This bifunctional activity can significantly lower the activation energy of reactions like the aminolysis of carbonates. rsc.orgresearchgate.net
Mechanistic Aspects of Guanidine-Catalyzed Reactions
Guanidines are highly versatile molecules in organic synthesis, primarily known for their strong basicity and their ability to act as nucleophilic catalysts. nih.govineosopen.org The catalytic activity of guanidines is multifaceted and can be understood through several mechanistic pathways.
Nucleophilic Catalysis: In their neutral form, guanidines can act as potent nucleophiles. The nitrogen atoms of the guanidinyl group can initiate reactions by attacking an electrophilic center. For instance, in acylation reactions, the guanidine can attack a carbonyl group, forming a reactive intermediate that is more susceptible to subsequent nucleophilic attack. ineosopen.org
Brønsted Base Catalysis: The most common role of guanidines in catalysis is as a Brønsted base. ineosopen.org Their high basicity allows them to deprotonate a wide range of acidic protons, generating a more reactive nucleophile. For example, in a Michael addition, the guanidine can deprotonate a carbon acid, and the resulting carbanion then adds to an α,β-unsaturated carbonyl compound. researchgate.net
Bifunctional Catalysis: A key feature of guanidine catalysis is the ability of the protonated form, the guanidinium ion, to act as a bifunctional catalyst through hydrogen bonding. nih.gov After deprotonating a substrate, the resulting guanidinium ion can stabilize the transition state by forming hydrogen bonds with both the nucleophile and the electrophile, effectively acting as a template for the reaction. researchgate.net This dual activation mode is a hallmark of many guanidine-catalyzed reactions, including aldol (B89426) and Henry reactions. researchgate.net
The catalytic cycle of a generic guanidine-catalyzed reaction can be generalized as follows:
The guanidine base deprotonates the pro-nucleophile.
The resulting guanidinium ion forms a hydrogen-bonded complex with the newly formed nucleophile and the electrophile.
This complex proceeds through a lower-energy transition state to form the product.
The product is released, and the guanidine catalyst is regenerated.
The specific nature of the substituents on the guanidine core, such as the cyano and isopropyl groups in this compound, will modulate its basicity and nucleophilicity, and consequently its catalytic efficacy in these pathways.
Insights into Charge Delocalization and Protonation Effects in Guanidine Reactivity
The unique reactivity of guanidines is intrinsically linked to the electronic structure of the guanidinyl group, particularly its ability to delocalize charge upon protonation.
Charge Delocalization: In its neutral state, the guanidine core exhibits significant π-electron delocalization across the three nitrogen atoms and the central carbon atom, a phenomenon sometimes referred to as "Y-aromaticity". ineosopen.org This delocalization contributes to the stability of the molecule. researchgate.net Upon protonation, the positive charge is extensively delocalized across the entire CN3 unit, forming a highly stable guanidinium cation. This efficient charge stabilization is the primary reason for the very high basicity of guanidines (pKa of guanidine is 13.6).
The substituents on the guanidine nitrogen atoms play a crucial role in modulating this charge delocalization and, consequently, the basicity and reactivity. In the case of this compound, we have two opposing electronic effects:
Isopropyl Group: As an alkyl group, the isopropyl substituent is electron-donating through an inductive effect. This increases the electron density on the adjacent nitrogen atom, thereby enhancing the basicity of the guanidine.
Cyano Group: The cyano group is strongly electron-withdrawing due to both inductive and resonance effects. This reduces the electron density on the guanidine core, which is expected to decrease its basicity and nucleophilicity compared to unsubstituted or alkyl-substituted guanidines.
Protonation Effects: The protonation state of a guanidine is critical to its function in a reaction. nih.gov In its neutral form, it acts as a strong base and a nucleophile. ineosopen.org Once protonated to the guanidinium ion, its character changes dramatically. It becomes a hydrogen-bond donor and can act as a bifunctional catalyst, activating substrates through these interactions. nih.gov The equilibrium between the neutral guanidine and the protonated guanidinium ion, governed by the pKa of the guanidine and the pH of the reaction medium, is therefore a key determinant of the reaction mechanism and outcome.
For this compound, the electron-withdrawing cyano group would lower the pKa, meaning it would be a weaker base than many common guanidine catalysts like tetramethylguanidine (TMG) or 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). This would influence its effectiveness in deprotonating less acidic substrates. However, the resulting guanidinium ion might still be a competent hydrogen-bond donor for catalytic purposes.
Below is a table comparing the basicity of guanidine with a related substituted guanidine to illustrate the effect of substitution.
| Compound | Structure | pKa (in water) |
| Guanidine | 13.6 | |
| Tetramethylguanidine (TMG) | 13.6 |
Computational studies on similar systems have shown that the geometry of the guanidinium group, with its planar Y-shape, makes it an excellent scaffold for forming multiple hydrogen bonds, which is crucial for its role in catalysis and molecular recognition. researchgate.net
Catalytic Applications of 1 Cyano 3 1 Methylethyl Guanidine and Guanidine Analogues
Organocatalysis in Asymmetric Synthesis
Chiral guanidines and their derivatives have been established as highly effective organocatalysts in asymmetric synthesis, primarily owing to their strong Brønsted basicity and their capacity as hydrogen-bond donors. rsc.org These properties allow for the activation of substrates and the creation of a chiral environment, leading to high levels of enantioselectivity in a variety of chemical reactions. The structural diversity of guanidine (B92328) catalysts, which includes acyclic, monocyclic, and bicyclic systems, has enabled the efficient and stereoselective execution of numerous fundamental organic transformations. rsc.org
The combination of a chiral backbone with the guanidine moiety results in catalysts capable of promoting reactions with high stereocontrol. For instance, chiral guanidine-thiourea catalysts have demonstrated high efficiency in stereoselective Henry reactions, producing the target products with excellent enantiomeric excess (ee) and yields. ineosopen.org Similarly, chiral binaphthyl guanidine derivatives have proven to be very effective catalysts for the enantioselective 1,4-addition of 1,3-dicarbonyl compounds to nitroalkenes. ineosopen.org The ability of the guanidinium (B1211019) group to form specific hydrogen-bonding interactions with substrates is a key factor in achieving high levels of stereoselectivity. ineosopen.orgnih.gov
| Catalyst Type | Reaction | Key Features |
| Chiral Guanidine-Thiourea | Stereoselective Henry Reaction | Achieves high enantiomeric excess (up to 93% ee) and good yields (82%). ineosopen.org |
| Chiral Binaphthyl Guanidine | Enantioselective 1,4-Addition | Effective for the addition of 1,3-dicarbonyl compounds to nitroalkenes. ineosopen.org |
| Cinchona-derived Thiourea | Various | A widely used class of bifunctional organocatalysts. nih.gov |
Role in Multi-component Reaction Catalysis
Guanidine and its salts have found significant utility as catalysts in multi-component reactions (MCRs), which are processes where three or more reactants combine in a single step to form a product that incorporates the majority of the atoms from the starting materials. researchgate.netekb.egtubitak.gov.tr The strong basicity and nucleophilicity of guanidines, as well as the ability of guanidinium salts to act as hydrogen-bond donors, make them effective catalysts for a range of MCRs. researchgate.nettubitak.gov.tr
One notable example is the use of guanidinium salts as catalysts in the Strecker reaction for the synthesis of α-aminonitriles from aldehydes, amines, and a cyanide source. researchgate.net In these reactions, the guanidinium ion is believed to activate the carbonyl group of the aldehyde, facilitating the nucleophilic attack of the amine and subsequently the cyanide. Guanidine derivatives have also been employed in the synthesis of various heterocyclic compounds, such as pyrimidines, through multi-component condensation reactions. researchgate.nettubitak.gov.tr For instance, guanidinium chloride can catalyze the one-pot cyclocondensation of arylaldehydes, ethyl benzoylacetate, and guanidinium chloride to produce substituted dihydropyrimidines. tubitak.gov.tr
| Multi-component Reaction | Guanidine Catalyst | Role of Catalyst |
| Strecker Reaction | Guanidinium chloride | Activates the aldehyde and facilitates nucleophilic attack. researchgate.net |
| Pyrimidine (B1678525) Synthesis | Guanidinium carbonate, Guanidinium chloride | Acts as a reagent and catalyst in the condensation reaction. researchgate.nettubitak.gov.tr |
| Tetrazolo[1,5-a]pyrimidine Synthesis | Guanidine iron (III) complexes | Homogeneous catalyst enabling efficient synthesis. ekb.eg |
Metal-Free Catalysis and Hydrogen Bonding Activation Mechanisms
A significant advantage of guanidine-based catalysts is their ability to promote reactions under metal-free conditions, which is environmentally and economically beneficial. rsc.orgrsc.org The catalytic activity of guanidines in these systems is often attributed to their capacity for hydrogen bonding, which can activate substrates in a manner analogous to Lewis acids. researchgate.netresearchgate.netscispace.com
Guanidines are strong Brønsted bases and readily deprotonate substrates to generate reactive nucleophiles. researchgate.net The resulting protonated guanidine, the guanidinium ion, can then act as a hydrogen-bond donor, stabilizing anionic intermediates or activating electrophiles. This dual activation, where the guanidine acts as a base and its conjugate acid acts as a hydrogen-bond donor, is a key feature of their catalytic mechanism. researchgate.net
The guanidinium ion can form multiple hydrogen bonds with a substrate, leading to what is known as bifunctional activation. researchgate.net This has been demonstrated through X-ray crystallography, which has shown the formation of a complex between a guanidinium cation and a substrate, such as α-nitrotoluene, involving double hydrogen bonds. researchgate.netresearchgate.net This bifunctional interaction can effectively organize the transition state of a reaction, leading to enhanced reactivity and selectivity. researchgate.net Computational studies, such as Density Functional Theory (DFT), have further elucidated the crucial role of hydrogen bonding in the reaction mechanisms, for example, in the depolymerization of polyethylene (B3416737) terephthalate (B1205515) (PET) catalyzed by guanidine derivatives. rsc.orgrsc.org
Heterogeneous Catalysis with Guanidine Derivatives
To address challenges associated with catalyst separation and recycling, guanidine derivatives have been immobilized on various solid supports to create heterogeneous catalysts. rsc.orgrsc.orgnih.govmdpi.com This approach combines the inherent catalytic activity of the guanidine moiety with the practical advantages of a solid-phase catalyst, such as ease of recovery and reuse. nih.gov
Guanidine-functionalized materials have been prepared using supports like mesoporous silica (B1680970) (SiO2) and iron oxide (Fe3O4) nanoparticles. rsc.orgrsc.orgnih.gov For example, guanidine ligands have been covalently attached to the surface of mesoporous SiO2 to create a metal-free heterogeneous catalyst for the glycolysis of PET and the methanolysis of polylactic acid (PLA). rsc.orgrsc.org In one study, a surface-bound cyanoguanidine ligand on SiO2 was found to be a highly effective catalyst, achieving 100% PET conversion with an 80% yield of the monomer bis(2-hydroxyethyl) terephthalate (BHET). rsc.org
Similarly, guanidine has been functionalized onto Fe3O4 nanoparticles, and this material has been used as a support for palladium(II) complexes. The resulting heterogeneous catalyst, Fe3O4@Guanidine-Pd, demonstrated high efficiency in Suzuki-Miyaura cross-coupling reactions and the reduction of nitroarenes in aqueous media. nih.gov A key advantage of this magnetic nanoparticle-supported catalyst is its straightforward separation from the reaction mixture using an external magnet, allowing for its recovery and reuse over multiple cycles with minimal loss of activity. nih.gov
| Heterogeneous Catalyst | Support Material | Catalytic Application | Key Advantages |
| Guanidine-functionalized SiO2 | Mesoporous Silica (SiO2) | Depolymerization of PET and PLA. rsc.orgrsc.org | Metal-free, recyclable catalyst. rsc.orgrsc.org |
| Fe3O4@Guanidine-Pd | Iron Oxide (Fe3O4) Nanoparticles | Suzuki-Miyaura cross-coupling, reduction of nitroarenes. nih.gov | Easy magnetic separation, high reusability. nih.gov |
| Guanidine on Bacterial Cellulose | Bacterial Cellulose (BC) | Transesterification to methyl esters. mdpi.com | Green, biodegradable support. mdpi.com |
Role in Impurity Profiling and Quality Control in Pharmaceutical Research
Formation Pathways of 1-Cyano-3-(1-methylethyl)guanidine as a Degradation Product
This compound, designated as Proguanil (B194036) Related Compound A by the United States Pharmacopeia (USP) and Proguanil Hydrochloride Impurity A by the European Pharmacopoeia (EP), is an identified impurity of the antimalarial drug Proguanil. ontosight.aiusp.orglgcstandards.com Research indicates that this impurity can be formed during both the synthesis process and through the degradation of the active pharmaceutical ingredient (API), Proguanil hydrochloride, particularly during storage. derpharmachemica.comresearchgate.netderpharmachemica.comsmolecule.com
The formation of this guanidine (B92328) derivative is a critical aspect of impurity profiling for Proguanil. Proguanil itself is a biguanide. nih.gov The synthesis and degradation pathways that lead to the formation of this compound involve complex chemical reactions. While specific mechanisms are proprietary to manufacturers, the structure of the impurity suggests it may arise from a side reaction involving the starting materials or intermediates used in Proguanil synthesis, or from the breakdown of the Proguanil molecule itself under certain environmental conditions such as heat or humidity. One of the general synthetic routes for biguanides involves the addition of amines to cyanoguanidines, which points to potential formation pathways during synthesis. beilstein-journals.org The synthesis of this specific impurity has been described in scientific literature to support impurity profiling studies. derpharmachemica.comresearchgate.netderpharmachemica.com
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₁₀N₄ | ontosight.ailgcstandards.comsigmaaldrich.comnih.govscbt.com |
| Molecular Weight | 126.16 g/mol | lgcstandards.comsigmaaldrich.comscbt.comnih.gov |
| CAS Number | 44830-55-9 | ontosight.aiusp.orglgcstandards.comsigmaaldrich.com |
| Synonyms | Proguanil related compound A, 1-Cyano-3-isopropylguanidine, N-Cyano-N′-(1-methylethyl)guanidine | ontosight.aiontosight.aisigmaaldrich.com |
| Storage Temperature | 2-8°C | sigmaaldrich.com |
Methodologies for Impurity Control and Mitigation Strategies in Pharmaceutical Synthesis
The control of impurities is a fundamental requirement in pharmaceutical manufacturing, governed by strict regulatory guidelines from bodies like the International Council for Harmonisation (ICH). derpharmachemica.com For impurities like this compound, which are known process-related impurities and degradation products, a multi-faceted control strategy is essential.
Mitigation strategies include:
Process Optimization: The synthesis of the API (Proguanil) is carefully designed and optimized to minimize the formation of impurities. This includes precise control over reaction parameters such as temperature, pressure, pH, and reaction time. For instance, the synthesis of guanide derivatives can be sensitive to temperature, with reactions often conducted at controlled low temperatures. google.comgoogle.com
Control of Starting Materials: The purity of raw materials and intermediates, such as sodium dicyanamide (B8802431) and isopropyl amine hydrochloride, is critical. derpharmachemica.com Sourcing high-purity starting materials and implementing rigorous testing before use can prevent the introduction of precursors that might lead to the formation of this compound.
Purification Techniques: Advanced purification methods are employed to remove impurities from the final API. Techniques like recrystallization, chromatography, and liquid-solid extraction are validated to ensure their effectiveness in reducing impurity levels to below the established regulatory thresholds. nih.govgoogle.com
Forced Degradation Studies: To understand the degradation pathways, forced degradation or stress testing is performed. The API is subjected to harsh conditions (e.g., heat, humidity, light, acid/base hydrolysis) to intentionally produce degradation products. This helps in identifying potential degradants like this compound and developing analytical methods to detect them.
Analytical Monitoring: Throughout the manufacturing process, in-process controls and final product testing are conducted using validated analytical methods, such as High-Performance Liquid Chromatography (HPLC), to monitor and quantify the levels of specific impurities. lgcstandards.comnih.gov
According to ICH guidelines, any impurity present at a level of 0.10% or higher relative to the API must be identified, and its structure characterized. derpharmachemica.com This necessitates the synthesis and isolation of impurities like this compound to confirm their structure and develop appropriate analytical controls.
Development and Application of Reference Standards for Analytical Quantification
Accurate quantification of impurities is paramount for ensuring the quality and safety of pharmaceutical products. This is achieved through the use of well-characterized reference standards.
A reference standard for this compound, often referred to as "Proguanil Related Compound A," is a highly purified sample of the compound used as a calibrator in analytical procedures. sigmaaldrich.com Major pharmacopeias, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), provide official reference standards for this impurity. ontosight.aiusp.orgamberlabstore.com These standards are qualified as Certified Reference Materials (CRMs), ensuring their suitability for quantitative analysis. sigmaaldrich.com
Application in Analytical Quantification:
The primary application of the this compound reference standard is in chromatographic methods like HPLC. In a typical analysis, a solution of the reference standard at a known concentration is injected into the HPLC system to determine its retention time and response factor. This allows for the precise identification and quantification of the impurity in samples of the Proguanil API or its finished dosage forms.
The availability of these standards is crucial for:
Method Validation: Validating analytical methods to prove they are accurate, precise, specific, and linear for the quantification of the impurity. nih.gov
Routine Quality Control: Used in the routine testing of each batch of the drug substance and drug product to ensure that the level of this compound does not exceed the specified limits.
Stability Studies: Monitoring the increase of this impurity over time in stability studies to establish the shelf-life and appropriate storage conditions for the drug product. smolecule.com
Table 2: Examples of Available Reference Standards
| Product Name | Supplier/Pharmacopeia | Catalog/Reference |
|---|---|---|
| Proguanil Related Compound A | USP | 1568028 usp.orgamberlabstore.com |
| Proguanil hydrochloride impurity A [EP] | Various | EP Impurity A ontosight.ailgcstandards.comnih.gov |
| Proguanil Related Compound A Pharmaceutical Secondary Standard | Sigma-Aldrich | PHR1331 sigmaaldrich.com |
| 1-Cyano-3-isopropylguanidine | LGC Standards | TRC-C955800-25MG lgcstandards.com |
Biological Research Applications and Molecular Interaction Studies of Guanidine Based Compounds
General Principles of Guanidine (B92328) Bioactivity
The bioactivity of guanidine compounds is fundamentally rooted in the chemical properties of the guanidinium (B1211019) group. This group is characterized by a central carbon atom bonded to three nitrogen atoms. The delocalization of the positive charge across the entire planar structure upon protonation results in a highly stable cation.
Key characteristics that govern the bioactivity of guanidines include:
High Basicity : The guanidinium group is one of the strongest organic bases, with a pKa value of approximately 13.6. This ensures that it is protonated and positively charged at physiological pH.
Hydrogen Bonding Capability : The protonated guanidinium ion acts as an excellent hydrogen bond donor, capable of forming multiple, strong, non-covalent interactions.
Anion Recognition : Its unique forked geometry and positive charge allow it to bind effectively with anionic species such as carboxylates, phosphates, and sulfates through a combination of hydrogen bonding and electrostatic interactions.
These properties enable guanidine-containing molecules to interact with a wide array of biological targets, including proteins and nucleic acids, leading to a broad spectrum of biological effects.
Investigations of Protein Binding Interactions
The guanidinium group's ability to form strong, specific non-covalent bonds is central to its interaction with proteins. The nature of these interactions can lead to either stabilization or denaturation of the protein structure.
Studies have shown that the guanidinium ion (Gdm⁺) interacts favorably with specific amino acid residues. A comprehensive analysis of protein crystal structures revealed that Gdm⁺ most frequently interacts with acidic amino acids, namely aspartate (Asp) and glutamate (B1630785) (Glu), accounting for a significant percentage of all interactions. It also engages with the backbone amides of various amino acids.
The binding can be categorized into different types, with varying interaction strengths. For instance, parallel and triple hydrogen-bonded configurations with negatively charged residues like aspartate and glutamate are exceptionally strong. This capacity for specific binding is so pronounced that at low concentrations, guanidinium hydrochloride (GuHCl) can actually stabilize certain proteins by binding to functional pockets, such as arginine-binding sites. This binding can reduce the protein's unfolding rate.
Table 1: Summary of Guanidinium-Amino Acid Interactions in Proteins
| Interaction Type | Interacting Amino Acid Residue(s) | Nature of Interaction | Consequence |
|---|---|---|---|
| Primary | Acidic (Aspartate, Glutamate) | Strong ionic and hydrogen bonding | Protein stabilization or denaturation |
| Secondary | Polar (e.g., Asparagine, Glutamine) | Hydrogen bonding with side chains | Modulation of protein structure |
| Backbone | Various amino acids | Hydrogen bonding with backbone carbonyls | Influence on protein folding |
| Specific Pocket | Arginine-binding sites | Mimics arginine side chain interaction | Inhibition of protein-ligand binding |
Studies on Receptor Binding Affinity
The guanidine moiety is a key feature in many ligands that exhibit high affinity for various receptors. Its ability to engage in strong electrostatic and hydrogen-bonding interactions makes it a critical component for molecular recognition at receptor binding sites.
Research has demonstrated the importance of the guanidinium group in binding to several receptor families:
Serotonin (5-HT) Receptors : Arylguanidines have been identified as high-affinity ligands for 5-HT₃ receptors. The guanidine group is a crucial feature for binding, and modifications to the aryl portion can significantly alter affinity.
Opioid Receptors : Guanidine-based structures, including cyclic guanidines, have been developed as ligands with high affinity for mu (µ), kappa (κ), and delta (δ) opioid receptors, making them potential candidates for novel analgesics.
Muscarinic Receptors : Certain guanidine derivatives have been discovered to be potent antagonists for M₂ and M₄ muscarinic receptors, with affinities in the nanomolar range. This discovery highlights the versatility of the guanidine scaffold in interacting with G protein-coupled receptors.
The distances and geometric arrangement of multiple guanidinium groups within a single molecule can be critical for achieving high-affinity binding, particularly for peptide receptors where multiple points of contact are necessary.
Enzyme Inhibition Mechanisms, e.g., Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition
Guanidine-containing compounds are known to act as inhibitors for a wide range of enzymes, a property that is central to their therapeutic applications. Their inhibitory action often stems from the guanidinium group's ability to mimic the side chain of arginine or to interact with negatively charged residues or cofactors in the enzyme's active site.
A notable example is the inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT) , a crucial enzyme in the NAD⁺ salvage pathway that is vital for the high energy turnover in cancer cells.
Mechanism of Inhibition : NAMPT inhibitors containing a guanidine or cyanoguanidine moiety can bind to the nicotinamide-binding site of the enzyme. This competitive inhibition depletes the cellular NAD⁺ pool, leading to metabolic collapse and cell death, particularly in malignant cells that are highly dependent on this pathway.
Prominent Inhibitors : Compounds such as FK866 and CHS-828 are well-documented NAMPT inhibitors that feature guanidine-like structures. Patents have described various cyanoguanidine derivatives as potent NAMPT inhibitors.
Relevance to 1-Cyano-3-(1-methylethyl)guanidine : As a cyanoguanidine derivative, this compound belongs to a class of compounds that has been actively investigated for NAMPT inhibition. While direct studies on this specific molecule's NAMPT activity are not widely published, its structural relationship to known inhibitors suggests a potential, albeit unconfirmed, for similar activity. Other cyanoguanidine derivatives have also been explored as inhibitors for enzymes like glutaminyl cyclase google.com.
The inhibition of enzymes like F1F0-ATP hydrolase by guanidine compounds has also been reported google.com.
Antimicrobial and Antifungal Action Mechanisms
The antimicrobial and antifungal properties of guanidine-based compounds are well-established and are primarily attributed to their interaction with microbial cell membranes.
The primary mechanism involves:
Electrostatic Attraction : The positively charged guanidinium group is attracted to the negatively charged components of microbial cell membranes, such as phospholipids (B1166683) in bacteria and fungi.
Membrane Disruption : Following this initial binding, the compounds can insert into the lipid bilayer, disrupting its integrity. This leads to increased membrane permeability, leakage of essential intracellular contents (ions, ATP, nucleic acids), and ultimately, cell death.
Table 2: Antimicrobial Activity of Selected Guanidine Compounds
| Compound Type | Organism | Mechanism of Action |
|---|---|---|
| Guanidine Polymers | E. coli, S. aureus | Cell membrane disruption, leakage of cellular contents |
| Lipoguanidines | Gram-negative bacteria | Membrane disruption, sensitization to other antibiotics |
| Guanidine-containing macrolides | Gram-positive bacteria, Fungi | Change in plasma membrane permeability |
| Indolyl-guanidinium derivatives | ESKAPE pathogens | Interference with bacterial cell membrane |
Guanidine Scaffolds in Medicinal Chemistry and Drug Design Research
The guanidine group is considered a "privileged scaffold" in medicinal chemistry and drug design. This designation arises from its frequent appearance in a wide range of biologically active compounds and its ability to interact with multiple biological targets with high affinity.
The versatility of the guanidine scaffold is demonstrated by its presence in numerous approved drugs and clinical candidates for a vast array of diseases, including:
Anticancer agents
Antidiabetic drugs (e.g., Metformin)
Antihypertensive agents
Antiviral compounds (e.g., Zanamivir)
Antibacterial and antifungal agents
Researchers actively utilize the guanidine moiety in drug design to impart desirable properties to new molecules. Its strong basicity and capacity for forming multiple hydrogen bonds allow for the creation of potent and selective ligands. The study of guanidine derivatives, including impurities like this compound, is vital for developing new therapeutic agents and ensuring the safety and efficacy of existing ones ontosight.ai. The exploration of cyanoguanidine derivatives, for instance, continues in the search for new enzyme inhibitors and other therapeutic agents google.comontosight.ai.
Advanced Analytical Methodologies for Characterization and Quantification
Spectroscopic Elucidation Techniques
Spectroscopic methods are indispensable for unraveling the molecular structure of 1-Cyano-3-(1-methylethyl)guanidine. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of this compound, offering insights into the hydrogen and carbon framework of the molecule.
¹H NMR Spectroscopy: Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of hydrogen atoms. In a study characterizing proguanil (B194036) impurity A, the ¹H NMR spectrum was recorded at 400 MHz in CDCl₃. The observed chemical shifts and multiplicities are consistent with the structure of this compound. derpharmachemica.com The isopropyl group gives rise to a doublet for the six equivalent methyl protons and a multiplet for the single methine proton. The protons of the guanidine (B92328) moiety also produce distinct signals. derpharmachemica.com
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Number of Protons |
| -CH(CH ₃)₂ | 1.210 | Doublet | 3H |
| -CH(CH ₃)₂ | 1.227 | Doublet | 3H |
| -NH ₂ | 3.706 | Singlet | 2H |
| -CH (CH₃)₂ | 5.394 | Singlet | 1H |
| Data sourced from Der Pharma Chemica, 2013. derpharmachemica.com |
¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing data on the carbon skeleton of the molecule. nih.gov Each unique carbon atom in this compound will produce a distinct signal, with its chemical shift influenced by its electronic environment. docbrown.info For instance, the carbon of the cyano group (C≡N) is expected to resonate in a specific downfield region, while the carbons of the isopropyl group will appear at higher field strengths. researchgate.net
| Carbon Assignment | Predicted Chemical Shift (δ) Range (ppm) |
| -CH(C H₃)₂ | 15-25 |
| -C H(CH₃)₂ | 40-50 |
| C ≡N | 115-125 |
| C =N (guanidine) | 150-160 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its specific bonds. derpharmachemica.com The presence of N-H, C-H, and C≡N bonds gives rise to distinct peaks. pressbooks.pub
A study on proguanil impurities reported the following significant IR absorption bands for this compound (Impurity A) using the KBr pellet method: derpharmachemica.com
| Vibrational Mode | Wavenumber (cm⁻¹) |
| N-H stretching | 3343 |
| N-H stretching | 3150 |
| C-H stretching (aliphatic) | 2975 |
| Data sourced from Der Pharma Chemica, 2013. derpharmachemica.com |
The bands in the 3150-3343 cm⁻¹ region are characteristic of the N-H stretching vibrations of the guanidine group, while the band at 2975 cm⁻¹ is attributed to the C-H stretching of the isopropyl group. nih.gov The characteristic stretching vibration of the cyano group (C≡N) is expected in the range of 2100–2200 cm⁻¹. pressbooks.pub
Ultraviolet-Visible (UV-Vis) Spectroscopy
Mass Spectrometry (MS) Applications
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
In the context of this compound, which is an impurity of proguanil, LC-MS is a commonly employed technique. iucr.org Electron Ionization (EI) mass spectrometry of this compound shows a molecular ion peak (M⁺) that confirms its molecular weight. derpharmachemica.com The fragmentation of the molecular ion provides structural information. Common fragmentation pathways for amines include alpha-cleavage, where the bond adjacent to the nitrogen atom is broken. libretexts.org For this compound, this could lead to the loss of a methyl or an isopropyl group. The presence of the cyano group also influences the fragmentation pattern. libretexts.orgraco.cat
| Ion | m/z (mass-to-charge ratio) | Identity |
| [C₅H₁₀N₄]⁺ | 126.16 | Molecular Ion |
| Data sourced from PubChem and Der Pharma Chemica, 2013. derpharmachemica.comnih.gov |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 1-Cyano-3-(1-methylethyl)guanidine, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis of guanidine derivatives often involves nucleophilic substitution or condensation reactions. For example, 1-benzyl-3-cyano-guanidine derivatives are synthesized via stepwise alkylation and cyanogen bromide activation, followed by purification using recrystallization or column chromatography . Optimization may involve adjusting solvent polarity (e.g., methanol or ethanol), temperature (room temperature to reflux), and stoichiometric ratios of reagents. Reaction progress can be monitored via thin-layer chromatography (TLC) or LC-MS.
Q. How is the purity of this compound assessed in laboratory settings?
- Methodological Answer : Purity is typically verified using high-performance liquid chromatography (HPLC) with UV detection, nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, and elemental analysis to validate empirical composition (e.g., C, H, N content). For example, synthesized guanidine derivatives in prior studies reported purity ≥98% using these techniques, with residual solvents quantified via gas chromatography (GC) .
Q. What spectroscopic methods are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR : H and C NMR can identify substituents (e.g., cyano, isopropyl groups) and confirm guanidine backbone integrity. Chemical shifts for guanidine protons typically appear between δ 6.5–8.5 ppm .
- FT-IR : Absorbance bands near 2200 cm confirm the presence of the cyano group .
- Mass Spectrometry : High-resolution MS (HRMS) provides exact mass confirmation (e.g., [M+H] ion) .
Q. What safety precautions are critical when handling this compound in the lab?
- Methodological Answer : Based on analogous guanidine compounds, use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation. Storage should comply with flammability guidelines (e.g., WGK 1 classification for aqueous toxicity) . Hazard statements (e.g., H319 for eye irritation) should guide waste disposal protocols .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of this compound across studies?
- Methodological Answer : Contradictions may arise from isoform specificity or off-target effects. For example, early NHE1 inhibitors like cariporide required rigorous selectivity assays against related ion transporters (e.g., NHE2–9 isoforms) to confirm mechanism-specific activity . Dose-response curves in parallel cell lines (wild-type vs. knockout models) and orthogonal assays (e.g., patch-clamp electrophysiology) can isolate compound effects .
Q. What in vitro models are suitable for evaluating the enzymatic specificity of this compound?
- Methodological Answer : Design competition assays using recombinant enzymes (e.g., NHE1 expressed in HEK293 cells) and compare inhibition constants () with structurally related isoforms. For guanidine-degrading enzymes, use Synechococcus mutants expressing Sll1077 to quantify metabolic turnover rates via LC-MS . Surface plasmon resonance (SPR) can further assess binding kinetics .
Q. How can environmental persistence of this compound be assessed using microbial degradation studies?
- Methodological Answer : Employ cyanobacterial strains (e.g., Synechococcus 7942) engineered with guanidine-degrading enzymes. Monitor compound depletion in batch cultures via HPLC and correlate with microbial growth curves. Metagenomic analysis of soil or water samples pre/post-exposure can identify biodegradation pathways .
Q. What strategies are effective for studying metabolic pathways involving this compound in mammalian systems?
- Methodological Answer : Use radiolabeled C- or H-guanidine derivatives to trace metabolic fate in hepatocyte models. Combine with untargeted metabolomics (UPLC-QTOF-MS) to identify phase I/II metabolites. For in vivo studies, employ pharmacokinetic profiling in rodent models, with tissue-specific extraction and LC-MS/MS quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
